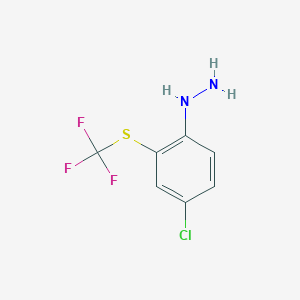
1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a chlorine atom and a trifluoromethylthio group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves several steps. One common method includes the reaction of 4-chloro-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The trifluoromethylthio group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:
4-Chloro-2-(trifluoromethyl)aniline: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
4-Chloro-2-(trifluoromethylthio)phenylhydrazone: Contains a hydrazone group instead of a hydrazine group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoromethylthio groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6ClF3N2S |
|---|---|
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
[4-chloro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-4-1-2-5(13-12)6(3-4)14-7(9,10)11/h1-3,13H,12H2 |
InChI-Schlüssel |
XASCAGBFJJWPGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)SC(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


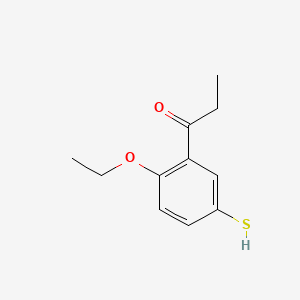
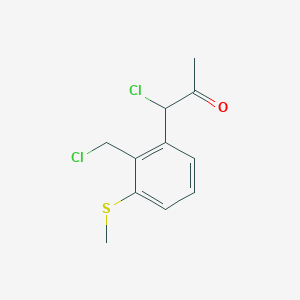

![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)
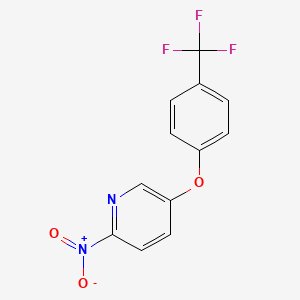
![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)
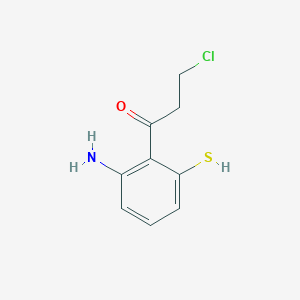
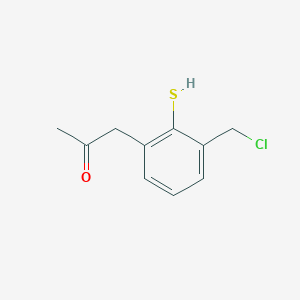


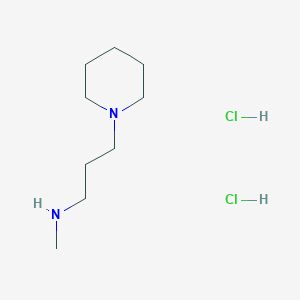

![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)
